Afegostat tartrate
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Overview
Description
Preparation Methods
Afegostat tartrate can be synthesized through a multi-step process involving the following key steps:
Synthesis of Isofagomine: The synthesis begins with the preparation of isofagomine, which involves the reduction of a piperidine derivative.
Formation of Tartrate Salt: Isofagomine is then reacted with tartaric acid to form the tartrate salt, resulting in this compound.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Afegostat tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Afegostat tartrate has several scientific research applications, including:
Chemistry: It is used as a model compound to study the stabilization of enzymes and the effects of pharmacological chaperones.
Biology: The compound is used to investigate the role of GCase in cellular processes and its implications in genetic disorders.
Mechanism of Action
Afegostat tartrate exerts its effects by binding selectively to the enzyme β-glucocerebrosidase (GCase). This binding stabilizes the enzyme’s correct conformation, enhancing its activity and preventing the accumulation of glucocerebroside. The molecular target of this compound is the N370S mutant form of GCase, which is commonly associated with Gaucher’s disease .
Comparison with Similar Compounds
Afegostat tartrate is unique compared to other similar compounds due to its specific binding affinity and stabilization effects on GCase. Similar compounds include:
Imiglucerase: A recombinant human β-glucocerebrosidase used for enzyme replacement therapy.
Miglustat: An iminosugar that inhibits glucosylceramide synthase, used for substrate reduction therapy.
Eliglustat: Another glucosylceramide synthase inhibitor used for treating Gaucher’s disease
This compound stands out due to its pharmacological chaperone mechanism, which directly stabilizes the enzyme rather than replacing or inhibiting it.
Properties
CAS No. |
919364-56-0 |
---|---|
Molecular Formula |
C10H19NO9 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m11/s1 |
InChI Key |
ULBPPCHRAVUQMC-MUMXBIPUSA-N |
SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms |
afegostat-tartrate, isofagomine AT2101 |
Origin of Product |
United States |
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